molecular formula C9H17N3O2 B1440774 1-(3,3-diethoxypropyl)-1H-1,2,4-triazole CAS No. 1341430-62-3

1-(3,3-diethoxypropyl)-1H-1,2,4-triazole

Cat. No. B1440774
CAS RN: 1341430-62-3
M. Wt: 199.25 g/mol
InChI Key: DTPLJOQKEKBFBM-UHFFFAOYSA-N
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Description

The compound “1-(3,3-diethoxypropyl)-1H-1,2,4-triazole” contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is a five-membered ring with three carbon atoms and two nitrogen atoms. It also has a 3,3-diethoxypropyl group attached to it .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an appropriate alkyl halide with sodium azide to form an azide, which is then reduced to an amine. The amine can then react with a suitable electrophile to form the triazole ring .


Molecular Structure Analysis

The molecular structure of “1-(3,3-diethoxypropyl)-1H-1,2,4-triazole” would be expected to have the triazole ring at one end, with the 3,3-diethoxypropyl group extending from one of the carbon atoms of the ring .


Chemical Reactions Analysis

Triazoles are known to undergo a variety of chemical reactions, including reactions with electrophiles at the nitrogen atoms, and nucleophilic substitutions at the carbon atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “1-(3,3-diethoxypropyl)-1H-1,2,4-triazole”, we can predict that it would be a solid at room temperature, and it would likely be soluble in organic solvents due to the presence of the ethoxy groups .

Scientific Research Applications

Medicine: Drug Synthesis Intermediates

The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its derivative structures are utilized in the production of drugs like Cinacalcet HCl, which is used to treat secondary hyperparathyroidism and hypercalcemia in patients with parathyroid carcinoma .

Materials Science: Polymer Research

The triazole ring, when incorporated into polymers, can enhance thermal stability and chemical resistance. This makes “1-(3,3-diethoxypropyl)-1H-1,2,4-triazole” a valuable monomer in designing high-performance materials for industrial applications .

Pharmacology: Active Pharmaceutical Ingredient (API) Production

The triazole class of compounds is known for its use in API production. “1-(3,3-diethoxypropyl)-1H-1,2,4-triazole” could be a precursor in synthesizing APIs for various drugs, playing a critical role in the pharmaceutical industry .

Mechanism of Action

properties

IUPAC Name

1-(3,3-diethoxypropyl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2/c1-3-13-9(14-4-2)5-6-12-8-10-7-11-12/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPLJOQKEKBFBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCN1C=NC=N1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,3-diethoxypropyl)-1H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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